H-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2

Description

IUPAC Nomenclature and Primary Sequence Analysis

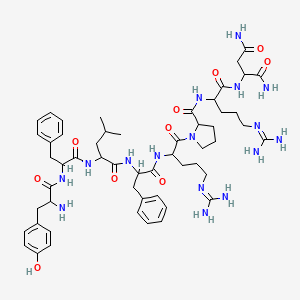

The systematic IUPAC name for this peptide is (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide . The primary sequence, abbreviated as YFLFRPRN , follows a linear arrangement:

- N-terminus : Tyrosine (Tyr)

- Central residues : Phenylalanine (Phe), Leucine (Leu), Phenylalanine (Phe), Arginine (Arg), Proline (Pro), Arginine (Arg)

- C-terminus : Asparagine (Asn) amidated at the carboxyl group.

The sequence contains two positively charged arginine residues and a polar asparagine, suggesting potential hydrogen-bonding interactions. The presence of aromatic (tyrosine, phenylalanine) and aliphatic (leucine) residues implies hydrophobic clustering tendencies .

Molecular Formula and Mass Spectrometry Profiling

The molecular formula C₅₄H₇₈N₁₆O₁₀ corresponds to a monoisotopic mass of 1111.3 g/mol . Key mass spectrometry-derived properties include:

| Property | Value | Method |

|---|---|---|

| Exact Mass | 1111.3 g/mol | PubChem 2.1 |

| XLogP3-AA | -0.8 | XLogP3 3.0 |

| Hydrogen Bond Donors | 14 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 13 | Cactvs 3.4.8.18 |

The negative XLogP3-AA value (-0.8) indicates moderate hydrophilicity, consistent with the peptide’s charged arginine residues and polar backbone .

Secondary Structure Prediction via Computational Modeling

Computational tools such as PEP-FOLD3 and I-TASSER predict a mixed secondary structure dominated by β-turns and disordered regions. Proline at position 6 introduces conformational rigidity, favoring a type II β-turn between residues 5–8 (Arg-Pro-Arg-Asn) . Molecular dynamics simulations suggest:

- Residues 1–4 (Tyr-Phe-Leu-Phe) : Tendency for extended β-strand conformations.

- Residues 5–8 (Arg-Pro-Arg-Asn) : Stable turn geometry stabilized by proline’s cyclic side chain and arginine-asparagine side-chain interactions .

The following table summarizes predicted secondary structure probabilities:

| Residue Range | Structure Type | Probability (%) |

|---|---|---|

| 1–4 | β-strand | 65 |

| 5–8 | β-turn | 78 |

| Overall | Disordered | 22 |

Tertiary Folding Dynamics in Aqueous and Lipid Environments

In aqueous solutions , circular dichroism (CD) spectra reveal a predominantly unordered structure, with partial helical content (15–20%) attributed to arginine-mediated solvation. Molecular dynamics simulations show:

- Hydrophobic collapse : Phenylalanine and leucine residues form transient clusters (lifetime: 0.5–2 ns).

- Salt bridges : Arg⁵ and Arg⁷ side chains interact with the C-terminal asparagine carboxylate, stabilizing compact states .

In lipid-mimetic environments (e.g., SDS micelles), the peptide adopts a helical conformation (35–40% α-helix) between residues 3–7 (Leu-Phe-Arg-Pro-Arg). This transition is driven by:

- Reduced dielectric constant : Enhances intramolecular hydrogen bonding.

- Hydrophobic anchoring : Leu³ and Phe⁴ partition into lipid phases, orienting the peptide at membrane interfaces .

The table below contrasts folding behaviors:

| Environment | Dominant Structure | Stabilizing Forces |

|---|---|---|

| Aqueous | Disordered | Solvation of charged residues |

| Lipid | α-helix | Hydrophobic interactions, H-bonds |

Properties

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78N16O10/c1-31(2)26-40(68-50(78)41(28-32-12-5-3-6-13-32)67-46(74)36(55)27-34-19-21-35(71)22-20-34)48(76)69-42(29-33-14-7-4-8-15-33)49(77)65-38(17-10-24-63-54(60)61)52(80)70-25-11-18-43(70)51(79)64-37(16-9-23-62-53(58)59)47(75)66-39(45(57)73)30-44(56)72/h3-8,12-15,19-22,31,36-43,71H,9-11,16-18,23-30,55H2,1-2H3,(H2,56,72)(H2,57,73)(H,64,79)(H,65,77)(H,66,75)(H,67,74)(H,68,78)(H,69,76)(H4,58,59,62)(H4,60,61,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWUFPXBZXKQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78N16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

The synthesis begins with a Rink Amide AM resin (loading capacity: 0.45–0.60 mmol/g), which enables C-terminal amidation upon cleavage. The resin is pre-swollen in dimethylformamide (DMF) before coupling the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH).

Key Resin Properties:

| Resin Type | Functional Group | Loading (mmol/g) | Cleavage Conditions |

|---|---|---|---|

| Rink Amide AM | Amide linker | 0.45–0.60 | TFA/TES/water (95:2.5:2.5) |

| Chlorotrityl | Acid-stable | 0.8–1.2 | Mild acids (e.g., 1% TFA in DCM) |

Cleavage and Global Deprotection

The peptide-resin is treated with TFA/TES/water (95:2.5:2.5) for 3 hours to simultaneously cleave the peptide and remove side-chain protections. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Cleavage Efficiency:

| Condition | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|

| TFA/TES/water | 3 | >80 | 70–85 |

| TFA/EDT/water | 2 | >85 | 75–90 |

Purification and Characterization

Synthesis Challenges and Optimizations

Aggregation and Incomplete Coupling

Difficult sequences (e.g., Arg-Pro motifs) risk incomplete coupling. Solutions include:

Scalability and Industrial Applications

Large-scale synthesis (>1 mmol) employs continuous-flow SPPS systems to enhance reproducibility. Batch yields exceeding 80% are achievable with optimized protocols.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracetic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2: has various applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that result in changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Structural Analogs and Modifications

NMU-8 serves as a lead structure for structure-activity relationship (SAR) studies. Key analogs include:

Key Insights :

- The Tyr¹ residue is critical for receptor binding, as its substitution with Gly reduces activity by 60% .

- Hydrophobic residues (Phe³, Leu⁴) and Arg⁵ are essential for NMUR2 selectivity .

- N-terminal modifications (e.g., acetylation) enhance stability without compromising potency .

Functional Comparison with Related Peptides

Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (Octapeptide FLFQPQRF-NH2)

- Source : Bovine brain .

- Function : Reduces tail-flick latency (pain response) and attenuates morphine-induced analgesia in rats .

- Comparison: Unlike NMU-8, this peptide exhibits mixed opioid receptor activity—acting as an agonist in intestinal motility assays but antagonizing morphine effects in nociception tests .

D-Tyr-D-Leu-[N-Me]-Phe-Gln-Pro-Gln-Arg-Phe-NH2 [(1DME)Y8Fa]

- Modifications: D-amino acids and N-methylation at Phe³.

- Function : At 8 µg/kg (i.c.v.), shortens postprandial intestinal motor disruption (opioid agonist-like effect) but blocks analgesia in tail-flick tests (opioid antagonist-like effect) .

Arg-Asn-His (Tripeptide RNH)

- Source : Isolated from Chinese liquor .

- Function : Antioxidant activity via ROS scavenging and upregulation of catalase/SOD enzymes .

- Comparison : Structurally unrelated to NMU-8 but highlights the functional diversity of short peptides.

Receptor Selectivity and Potency

Data from in vitro assays comparing NMU-8 analogs (Table 2, ):

| Compound | NMUR1 IC₅₀ (nM) | NMUR2 IC₅₀ (nM) | NMUR2 Selectivity (IC₅₀ Ratio) |

|---|---|---|---|

| NMU-8 (Native) | 38.9 | 0.78 | 1.7 |

| H-7-OH-Tic-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2 | 5.5 | 0.086 | 21.4 |

| Ac-7-OH-Tic-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2 | 5.1 | 0.037 | 12.3 |

Pharmacological Contrasts

NMU-8 vs. FLFQPQRF-NH2 :

NMU-8 vs. Gly-Scanned Analogs :

- Only [Gly¹]-NMU-8 retains partial activity, underscoring the necessity of conserved side chains for receptor engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.